molecular formula C12H15ClN2O B1416234 2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide CAS No. 915921-99-2

2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide

Cat. No.: B1416234
CAS No.: 915921-99-2
M. Wt: 238.71 g/mol
InChI Key: FKUPPGKBFIBLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It features a chloroacetamide group linked to an aniline ring that is substituted with a pyrrolidine moiety. This structure is classified as a chloroacetamide, a class of molecules known for diverse biological activities. Researchers are particularly interested in exploring its potential as a building block for novel therapeutic agents. Structural analogs of this compound, which share the core chloroacetamide group, have demonstrated promising in vitro antibacterial activity against challenging pathogens like Klebsiella pneumoniae . Studies suggest that the chlorine atom on the acetamide group is critical for this bioactivity, potentially by enabling the molecule to bind to and inhibit essential bacterial enzymes, such as penicillin-binding proteins, which could lead to cell lysis . As a research tool, this compound is valuable for synthesizing more complex molecules, investigating structure-activity relationships (SAR), and probing novel mechanisms of action against drug-resistant bacteria. It is supplied with the understanding that it is For Research Use Only. This product is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-chloro-N-(3-pyrrolidin-1-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-4-3-5-11(8-10)15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUPPGKBFIBLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651136
Record name 2-Chloro-N-[3-(pyrrolidin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-99-2
Record name 2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[3-(pyrrolidin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide typically involves the reaction of 3-(1-pyrrolidinyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides .

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Research indicates that derivatives of 2-chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, evaluating their efficacy in animal models for epilepsy. The findings suggested that certain compounds demonstrated significant activity against maximal electroshock seizures (MES), a standard test for anticonvulsant efficacy .

Table 1: Anticonvulsant Activity of Selected Compounds

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound 2052.30 ± 6.00>500>9.56
Phenytoin28.10 ± 5.00>100>3.6
Valproic Acid485 ± 507841.6

The protective index (PI), calculated as the ratio of toxic dose (TD50) to effective dose (ED50), indicates the safety margin of these compounds, with higher values suggesting better safety profiles .

1.2 Neuropharmacological Studies

In addition to anticonvulsant activity, compounds similar to this compound have been explored for their interactions with neurotransmitter systems, particularly those involving sodium channels and GABAergic pathways. The modulation of these systems can lead to potential therapeutic effects in treating various neurological disorders .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.

2.1 Synthesis Pathways

The synthesis typically involves the alkylation of pyrrolidine derivatives with chloroacetyl chloride or similar reagents, leading to the formation of the desired acetamide .

2.2 Structure-Activity Relationship

The SAR studies highlight that modifications on the phenyl ring and the pyrrolidine moiety significantly influence the biological activity of these compounds. For instance, substituents on the phenyl group can enhance or diminish anticonvulsant efficacy, as evidenced by comparative studies with other phenylacetamides .

Toxicological Considerations

While exploring therapeutic applications, it is essential to consider the toxicity profiles of these compounds. Preliminary data indicate that many derivatives exhibit low neurotoxicity as assessed by rotarod tests, suggesting a favorable safety profile for further development .

Future Research Directions

Further research is warranted to explore:

  • Optimization of Efficacy : Investigating additional structural modifications to enhance anticonvulsant activity and reduce side effects.
  • Mechanistic Studies : Elucidating the mechanisms by which these compounds exert their effects on neuronal excitability and synaptic transmission.
  • Clinical Trials : Conducting clinical trials to assess the efficacy and safety of promising candidates derived from this compound.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to certain biological targets, while the chloro group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 2-chloroacetamides are highly dependent on the substituents attached to the phenyl ring. Below is a comparison with key analogs:

Compound Substituent on Phenyl Ring Key Features
2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide 3-(1-Pyrrolidinyl) Cyclic amine enhances solubility; potential for hydrogen bonding
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide 3-(Trifluoromethyl) Electron-withdrawing CF₃ group increases lipophilicity; insecticidal activity
2-Chloro-N-(2,3-dichlorophenyl)acetamide 2,3-Dichloro Halogenated substituents improve stability; used in crystallography studies
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-Ethyl-6-methyl Key intermediate in herbicide synthesis (e.g., metolachlor)
2-Chloro-N-(4-sulfamoyl-phenyl)acetamide 4-Sulfamoyl Sulfonamide group introduces polarity; targets enzymes like GST

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance stability and pesticidal activity but may reduce solubility .
  • Electron-Donating Groups (e.g., pyrrolidinyl, methoxy): Improve solubility and interactions with biological targets .

Physicochemical Properties

Property Target Compound 3-(Trifluoromethyl) Analog 2,3-Dichloro Analog
Melting Point Not reported 112–114°C 145–147°C
Solubility Moderate (polar solvents) Low (non-polar solvents) Low (ethanol/water)
Hydrogen Bonding Strong (amide, pyrrolidinyl) Moderate (amide, CF₃) Weak (amide, Cl)

Trend : Bulky or hydrophobic substituents (e.g., CF₃) reduce solubility but enhance membrane permeability .

Insecticidal/Repellent Activity
  • The trifluoromethyl analog (6a) showed 97% repellency against Aedes aegypti mosquitoes, attributed to its lipophilic CF₃ group .
  • The target compound’s pyrrolidinyl group may improve binding to insect neuronal receptors, though specific data are lacking .
Anticancer Activity
  • Thiadiazole-containing derivatives (e.g., 7d) demonstrated IC₅₀ values of 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil .
  • Pyrrolidinyl groups could enhance cytotoxicity via DNA intercalation or kinase inhibition, but further studies are needed .
Herbicidal Activity
  • Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) is a commercial herbicide inhibiting weed growth by targeting very-long-chain fatty acid synthesis .

Biological Activity

2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, antimicrobial properties, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15ClN2O
  • Molecular Weight : 236.71 g/mol

The structure includes a chloro group and a pyrrolidinyl moiety, which are critical for its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The pyrrolidinyl group enhances binding affinity to specific targets, while the chloro group can participate in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of target proteins, leading to various biological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study evaluated a series of N-substituted phenyl-2-chloroacetamides against various pathogens:

PathogenActivity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliLess effective
Candida albicansModerately effective

The study confirmed that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of related compounds. In animal models, derivatives similar to this compound were tested for their ability to prevent seizures. The results indicated that certain derivatives exhibited significant activity in the maximal electroshock (MES) test, suggesting potential for treating epilepsy .

Histamine Receptor Interaction

Another area of investigation involves the compound's interaction with histamine H3 receptors. Studies indicate that certain derivatives may act as inverse agonists at these receptors, which could lead to increased neurotransmitter release and cognitive enhancement. This suggests potential applications in treating conditions related to histamine dysregulation, such as allergies and neurological disorders.

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of chloroacetamides, including this compound. The research employed quantitative structure-activity relationship (QSAR) analysis to predict activity based on chemical structure:

  • Methodology : The study utilized standard antimicrobial testing against Gram-positive and Gram-negative bacteria.
  • Findings : Compounds with halogenated substitutions demonstrated enhanced lipophilicity and faster membrane penetration, correlating with increased antimicrobial activity against S. aureus and MRSA .

Study 2: Anticonvulsant Screening

In another investigation focusing on anticonvulsant activity, several derivatives were synthesized and evaluated:

  • Testing Methods : The compounds were assessed using MES and subcutaneous pentylenetetrazole screening in mice.
  • Results : Certain derivatives showed promising anticonvulsant effects, particularly in models relevant to human epilepsy .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves a two-step process:
  • Step 1 : Nucleophilic substitution of 3-(1-pyrrolidinyl)aniline with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., triethylamine) to form the acetamide backbone.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
    Critical factors include maintaining anhydrous conditions, controlling reaction temperature (0–25°C), and optimizing stoichiometry to minimize side reactions. Characterization via 1^1H/13^{13}C NMR and mass spectrometry confirms structural integrity .

Q. How is this compound characterized to validate its chemical structure?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (δ 1.8–2.0 ppm for pyrrolidine protons; δ 4.0–4.2 ppm for CH2_2Cl) and 13^{13}C NMR (δ 165–170 ppm for the amide carbonyl).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 267.1).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~750 cm1^{-1} (C-Cl stretch).
    Cross-validation with PubChem data ensures accuracy .

Q. What role do structural substituents (e.g., pyrrolidine, chloroacetamide) play in the compound’s bioactivity?

  • Methodological Answer :
  • Pyrrolidine : Enhances lipophilicity and membrane permeability, facilitating target engagement.
  • Chloroacetamide : Acts as an electrophilic warhead, enabling covalent binding to cysteine residues in enzymes (e.g., kinases).
    Structure-activity relationship (SAR) studies using analogs (e.g., replacing pyrrolidine with piperidine) reveal that minor structural changes significantly alter potency and selectivity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) and reaction path sampling (e.g., using the Artificial Force Induced Reaction method) predict energy barriers and intermediates. For example:
  • Solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Transition state analysis to identify rate-limiting steps.
    Experimental validation via in situ FTIR or HPLC monitors reaction progress, aligning computational predictions with empirical data .

Q. How should researchers address contradictions in reported biological activity data (e.g., antinociceptive vs. cytotoxic effects)?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based cytotoxicity assays) and cell lines (e.g., HEK293 vs. HeLa).
  • Dose-Response Analysis : Use Hill slopes and EC50_{50}/IC50_{50} values to differentiate on-target vs. off-target effects.
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
  • CYP450 Inhibition Studies : Use liver microsomes to assess metabolic stability and identify susceptible sites for deuteration or fluorination.
  • Plasma Protein Binding Assays : Equilibrium dialysis quantifies free drug concentration, guiding structural modifications to reduce binding .

Q. How can molecular docking and MD simulations predict target interactions for this compound?

  • Methodological Answer :
  • Docking : Glide or AutoDock Vina screens potential targets (e.g., TRPV1 for antinociception) by analyzing binding poses and interaction energies (e.g., H-bonds with Ser505).
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; root-mean-square deviation (RMSD) <2 Å indicates robust binding.
  • Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.